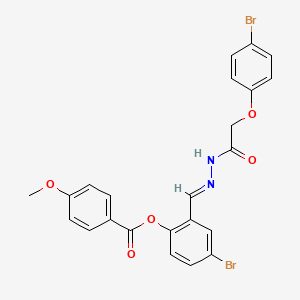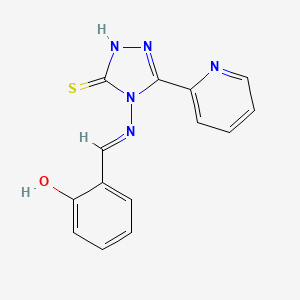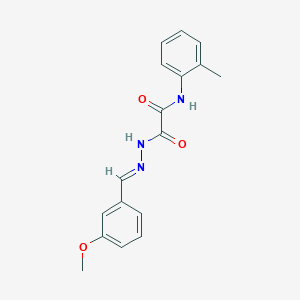![molecular formula C24H17F3N2O2S B12016238 [6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](phenyl)methanone](/img/structure/B12016238.png)
[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a thieno[2,3-B]pyridine core, which is known for its biological activity, and is further modified with various functional groups, including an allyloxyphenyl group, an amino group, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-B]pyridine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The introduction of the allyloxyphenyl group is achieved through a nucleophilic substitution reaction, while the amino group is introduced via an amination reaction. The trifluoromethyl group is typically added using a trifluoromethylation reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thieno[2,3-B]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with biological targets could lead to the development of new treatments for various diseases, including cancer and inflammatory conditions.
Industry
In industry, 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in materials science, catalysis, and other industrial processes.
Mechanism of Action
The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(Methoxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone : Similar structure but with a methoxy group instead of an allyloxy group.
- 6-[4-(Ethoxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone : Similar structure but with an ethoxy group instead of an allyloxy group.
Uniqueness
The uniqueness of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyloxy group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H17F3N2O2S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H17F3N2O2S/c1-2-12-31-16-10-8-14(9-11-16)18-13-17(24(25,26)27)19-20(28)22(32-23(19)29-18)21(30)15-6-4-3-5-7-15/h2-11,13H,1,12,28H2 |
InChI Key |
PAFWIDKYVSQYRH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[3-(4-butoxybenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12016156.png)

![(5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016177.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016183.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12016204.png)

![[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12016215.png)




![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12016253.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016255.png)
